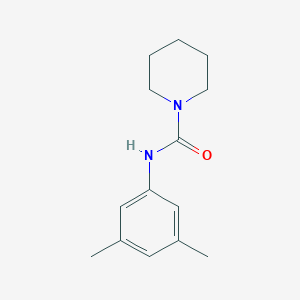

N-(3,5-dimethylphenyl)piperidine-1-carboxamide

Description

N-(3,5-Dimethylphenyl)piperidine-1-carboxamide is a carboxamide derivative featuring a piperidine ring linked to a 3,5-dimethylphenyl group via a urea bond. This compound has garnered attention in both agrochemical and pharmaceutical research due to its structural versatility and bioactivity. In photosynthetic inhibition studies, it demonstrated potent activity against spinach chloroplasts with an IC50 of ~10 µM, attributed to its interaction with photosystem II (PSII) . Concurrently, derivatives of this scaffold, such as 4-(2-aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride (AP163), have shown promise as trace amine-associated receptor 1 (TAAR1) agonists for treating psychotic disorders . The 3,5-dimethyl substitution on the phenyl ring enhances lipophilicity and steric bulk, influencing both receptor binding and physicochemical properties .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-8-12(2)10-13(9-11)15-14(17)16-6-4-3-5-7-16/h8-10H,3-7H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFSLILZBZAPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Piperidine-1-carbonyl chloride is generated in situ by treating piperidine-1-carboxylic acid with oxalyl chloride in dichloromethane (DCM) under nitrogen. Catalytic N,N-dimethylformamide (DMF) accelerates chloride formation. The acid chloride is then added dropwise to a solution of 3,5-dimethylaniline and triethylamine (TEA) in DCM. The base neutralizes HCl byproducts, driving the reaction to completion:

Typical Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–25°C (room temperature) |

| Reaction Time | 12–24 hours |

| Molar Ratio (Acid:Amine) | 1:1.1–1.2 (amine excess) |

| Base | Triethylamine (2–3 equiv) |

Workup and Isolation

Post-reaction, the mixture is washed with 1 M HCl (to remove unreacted amine), saturated NaHCO₃ (to neutralize excess acid), and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. Crude product is purified via column chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol/water.

Carbodiimide-Mediated Coupling

For laboratories avoiding acid chloride handling, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enable direct coupling of piperidine-1-carboxylic acid and 3,5-dimethylaniline. This method is less common but offers milder conditions.

Reaction Protocol

-

Activation : Piperidine-1-carboxylic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DCM and stirred for 1 hour.

-

Coupling : 3,5-Dimethylaniline (1.1 equiv) and TEA (2 equiv) are added, and stirring continues for 24 hours.

-

Workup : Identical to Section 1.2.

Advantages :

-

Avoids hazardous acid chloride synthesis.

-

Suitable for acid-sensitive substrates.

Limitations :

Analytical Characterization

Spectral Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.18 (s, 2H, aromatic H),

-

δ 6.82 (s, 1H, aromatic H),

-

δ 3.45 (t, 4H, piperidine CH₂),

-

δ 2.28 (s, 6H, CH₃),

¹³C NMR (100 MHz, CDCl₃) :

Mass Spec (ESI) :

Purity Assessment

HPLC (C18 column, 70:30 H₂O:MeCN, 1 mL/min):

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Hazard Profile | Scalability |

|---|---|---|---|---|

| Acid Chloride Coupling | 85–90 | ≥98 | High (oxalyl chloride) | Industrial |

| Carbodiimide Coupling | 60–70 | 95–97 | Moderate (EDC/HOBt) | Lab-scale |

The acid chloride route remains optimal for large-scale synthesis, while carbodiimide methods suit small-scale research.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Oxidized derivatives of the aromatic ring or the piperidine ring.

Reduction: Amines or other reduced forms of the original compound.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity

N-(3,5-dimethylphenyl)piperidine-1-carboxamide has been studied for its anticonvulsant properties. In experiments using the maximal electroshock seizure (MES) test in mice, various derivatives of piperidinecarboxamides were shown to exhibit significant anticonvulsant activity. The structure-activity relationship (SAR) studies indicated that specific substitutions on the aromatic ring could enhance this activity while minimizing neurotoxicity. For instance, the introduction of halogen groups on the aromatic ring led to increased MES activity without a corresponding increase in neurotoxic effects .

2. Inhibition of Anaplastic Lymphoma Kinase

Recent studies identified this compound as a potent inhibitor of anaplastic lymphoma kinase (ALK), with an IC50 value of 0.174 μM. This compound was highlighted during high-throughput screening for its selectivity over insulin-like growth factor receptor 1 (IGF1R). The X-ray crystallography revealed a unique binding conformation that allows for effective inhibition of the ALK enzyme, making it a candidate for cancer treatment .

3. Modulation of Trace Amine-Associated Receptor 1

The compound has also been investigated for its role in modulating trace amine-associated receptor 1 (TAAR1). In vitro studies demonstrated that certain analogs based on the piperidine core exhibited dose-dependent activation of TAAR1. This modulation is particularly relevant in the context of psychiatric disorders, suggesting potential therapeutic applications in treating conditions such as schizophrenia .

Structure-Activity Relationships

Understanding the structure-activity relationships is crucial for optimizing the pharmacological properties of this compound. Key findings include:

- Substitution Effects: Modifications on the piperidine ring or the phenyl group can significantly alter potency and selectivity against various biological targets.

- Neurotoxicity Correlation: Certain structural changes can lead to reduced neurotoxicity while maintaining or enhancing therapeutic efficacy in seizure models .

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a study evaluating various piperidinecarboxamides, this compound was among the most effective compounds tested in the MES model, demonstrating an effective dose (ED50) that indicates strong anticonvulsant properties while maintaining a favorable therapeutic index .

Case Study 2: Cancer Treatment Potential

The identification of this compound as an ALK inhibitor suggests its potential use in targeted cancer therapies. Further optimization led to compounds with enhanced selectivity and potency, paving the way for clinical applications in treating ALK-positive cancers .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as an agonist for trace amine-associated receptor 1 (TAAR1), which plays a role in modulating dopaminergic activity in the brain . The compound’s binding to TAAR1 can influence various signaling pathways, potentially leading to therapeutic effects in conditions like schizophrenia .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Activity Profiles

Key Observations :

- Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-dimethylphenyl group (electron-donating) enhances lipophilicity and stabilizes hydrophobic interactions in PSII inhibition . In contrast, 3,5-difluorophenyl (electron-withdrawing) achieves similar IC50 values, suggesting substituent position (meta vs. para) is more critical than electronic effects alone . Piperidine Modifications: Adding an aminoethyl group to the piperidine ring (as in AP163) shifts activity from PSII inhibition to TAAR1 agonism, highlighting the scaffold's adaptability .

- Biological Target Specificity :

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data for Trichloro-Acetamide Analogues

Key Observations :

- The 3,5-dimethyl substitution increases steric bulk, leading to a monoclinic crystal system with two molecules per asymmetric unit, whereas smaller substituents (e.g., 3-chloro) adopt triclinic systems . This may correlate with differences in solubility and stability.

Biological Activity

N-(3,5-dimethylphenyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of 250.35 g/mol. The compound features a piperidine ring, which is known for its versatility in drug design. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Weight | 250.35 g/mol |

| Molecular Formula | C15H22N2O |

| LogP | 1.6896 |

| Polar Surface Area | 54.738 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily linked to its interaction with various biological targets, including kinases and receptors involved in cancer progression and neurological disorders.

Kinase Inhibition

Research has shown that piperidine carboxamides can act as potent inhibitors of various kinases. For instance, related compounds have demonstrated inhibition of anaplastic lymphoma kinase (ALK) with an IC50 value of 0.174 μM, indicating a strong potential for anti-cancer activity through kinase modulation . This suggests that this compound may exhibit similar inhibitory effects on key kinases involved in tumorigenesis.

Neuropharmacological Effects

Studies indicate that derivatives of piperidine compounds can influence neurotransmitter systems, particularly through interactions with serotonin receptors. The piperidine structure allows for modulation of the 5-HT receptor family, which is crucial in psychiatric conditions such as schizophrenia . This highlights the potential use of this compound in neuropharmacology.

Case Studies and Research Findings

-

Anticancer Activity :

- A study focused on the optimization of piperidine derivatives revealed that certain modifications enhance cytotoxicity against cancer cell lines. For example, compounds with specific substitutions showed improved activity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

-

Neurotoxicity Assessment :

- The evaluation of various piperidine derivatives indicated a correlation between lipophilicity and neurotoxicity. Compounds with higher lipophilicity exhibited increased neurotoxic effects while maintaining anticonvulsant activity . This relationship is critical when considering the therapeutic window for this compound.

-

Receptor Binding Studies :

- Functional assays demonstrated that certain piperidine derivatives act as agonists for serotonin receptors (5-HT), influencing cell proliferation and apoptosis pathways . These findings suggest that this compound could similarly modulate receptor activity, potentially leading to therapeutic effects in mood disorders.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,5-dimethylphenyl)piperidine-1-carboxamide?

A common approach involves reacting piperidine-1-carbonyl chloride with 3,5-dimethylaniline under inert conditions. For example, analogous syntheses of substituted carboxamides (e.g., ethyl 3-[(3,5-dimethylphenyl)aminocarbonyl]propanoate) use toluene as a solvent and stoichiometric amine bases to minimize racemization . Post-reaction purification often involves recrystallization from ethanol or aqueous hydrochloric acid washes to remove unreacted starting materials .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related compounds (e.g., N-(3,5-dimethylphenyl)-2,4-dimethylbenzenesulfonamide), SC-XRD revealed key structural features:

- Hydrogen bonding : N–H···O interactions form centrosymmetric dimers, critical for stabilizing the lattice .

- Bond geometry : Amide C=O and N–H bonds adopt trans conformations, consistent with resonance stabilization .

Refinement software like SHELXL is widely used for small-molecule crystallography .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : and NMR confirm regiochemistry and purity. For example, aromatic protons in the 3,5-dimethylphenyl group appear as a singlet (~6.7 ppm) due to symmetry .

- IR : Strong absorption bands at ~1650 cm (amide C=O) and ~3300 cm (N–H stretch) validate functional groups .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 247.1572 for CHNO) .

Advanced Research Questions

Q. How do meta-substituents influence the solid-state geometry of N-(3,5-dimethylphenyl) carboxamides?

Meta-substituents significantly alter crystal packing and molecular conformation. In N-(3,5-dimethylphenyl)-2,2,2-trichloroacetamide:

- Steric effects : The 3,5-dimethyl groups induce a 82.1° dihedral angle between aromatic rings, reducing π-π stacking .

- Electron-withdrawing groups : Substituents like Cl or NO increase planarity in the amide bond, enhancing hydrogen-bonding networks .

Comparative studies with analogs (e.g., 3-Cl or 3-NO derivatives) reveal how substituent polarity correlates with lattice constants and space groups .

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies in pharmacological studies (e.g., variable IC values in cancer cell assays) may arise from:

- Assay conditions : Differences in cell lines (e.g., MDA-MB-231 vs. HeLa) or serum concentrations .

- Solubility : Poor aqueous solubility can lead to underestimation of activity. Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic stability : Hepatic microsome assays (e.g., human vs. murine) identify species-specific degradation pathways .

Q. What computational strategies predict the binding affinity of this compound to target receptors?

- Molecular docking : Tools like AutoDock Vina model interactions with receptors (e.g., NK-1 or uPAR). For example, the piperidine ring’s carboxamide group forms hydrogen bonds with Glu172 in NK-1 .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS). Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .

Q. How do synthetic byproducts or isomers impact experimental outcomes?

- Regioisomers : Improper substitution (e.g., 2,4-dimethyl vs. 3,5-dimethyl) can arise from incomplete aniline derivatization. Monitor via NMR (e.g., distinct splitting patterns for asymmetric substituents) .

- Hydrolysis byproducts : Amide bonds may hydrolyze under acidic conditions. LC-MS at pH 7.4 and 37°C assesses stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.